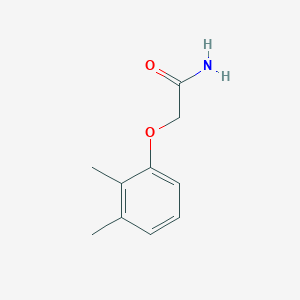

2-(2,3-Dimethylphenoxy)acetamide

Description

Properties

CAS No. |

35368-58-2 |

|---|---|

Molecular Formula |

C10H13NO2 |

Molecular Weight |

179.22 g/mol |

IUPAC Name |

2-(2,3-dimethylphenoxy)acetamide |

InChI |

InChI=1S/C10H13NO2/c1-7-4-3-5-9(8(7)2)13-6-10(11)12/h3-5H,6H2,1-2H3,(H2,11,12) |

InChI Key |

LJQBJASXPUGHKJ-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)OCC(=O)N)C |

Canonical SMILES |

CC1=C(C(=CC=C1)OCC(=O)N)C |

Origin of Product |

United States |

Comparison with Similar Compounds

The biological and physicochemical properties of acetamide derivatives are highly dependent on substituent patterns. Below is a comparative analysis of 2-(2,3-dimethylphenoxy)acetamide and structurally related compounds:

Structural and Physicochemical Comparisons

Table 1: Key Structural and Molecular Data

Key Observations:

- Substituent Effects: Electron-donating methyl groups (e.g., 2,3-dimethylphenoxy) increase steric hindrance and reduce acidity, impacting synthesis conditions and reactivity .

- Sulfonamide Linkage: The sulfamoyl group in this compound may confer antimicrobial properties, as seen in related sulfonamide drugs .

Pharmacological Activity Comparisons

Key Findings:

- Anticonvulsant Activity: Aroxyacetamides with simple phenoxy groups (e.g., compound XVI) show potent activity in maximal electroshock (MES) tests, suggesting that steric bulk from methyl groups (as in 2,3-dimethylphenoxy) could modulate efficacy .

- Anti-Mycobacterial Potential: Piperidine-linked derivatives of this compound demonstrate targeted activity against Mycobacterium tuberculosis, likely via membrane disruption .

- Local Anesthetic Analog : The 2,6-dimethylphenyl variant (Lidocaine analog) highlights how positional isomerism (2,3- vs. 2,6-substitution) alters pharmacological targets .

Q & A

Q. What are the recommended synthetic routes for 2-(2,3-Dimethylphenoxy)acetamide in academic research?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

- Phenoxy-amide coupling : React 2,3-dimethylphenol with chloroacetamide in the presence of a weak base (e.g., K₂CO₃) in acetonitrile under reflux for 24 hours. This method ensures selective ether bond formation .

- Coupling agents : For derivatives, TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) can be used to activate carboxylic acids for amide bond formation under mild conditions (room temperature, dry DCM) . Key considerations include solvent choice (polar aprotic solvents enhance reactivity), stoichiometric control, and purification via recrystallization or column chromatography.

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of aromatic protons (6.5–7.5 ppm), methyl groups (2.0–2.5 ppm), and acetamide carbonyl signals (~170 ppm) .

- Infrared Spectroscopy (IR) : Detect key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~1550 cm⁻¹) .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ions) .

Q. What in vitro assays are appropriate for preliminary bioactivity evaluation?

- Antimicrobial assays : Use broth microdilution (CLSI guidelines) to determine MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria .

- Enzyme inhibition : Test acetylcholinesterase or kinase inhibition via spectrophotometric methods (e.g., Ellman’s assay for IC₅₀ values) .

- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives?

- Functional group modifications : Introduce electron-withdrawing groups (e.g., nitro, cyano) to the phenyl ring to enhance binding affinity. For example, 2-methyl-3-nitro derivatives show improved antimicrobial activity .

- Bioisosteric replacement : Replace the acetamide moiety with sulfonamide or urea groups to modulate solubility and target interactions .

- Computational docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with biological targets (e.g., bacterial enzymes or cancer-related receptors) .

Q. What strategies resolve discrepancies in reported biological activities of this compound?

- Purity validation : Re-analyze compounds via HPLC and NMR to rule out impurities (>99% purity required for reproducible assays) .

- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time. For example, cytotoxicity assays may vary by >20% due to serum batch differences .

- Meta-analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

- ADMET profiling : Use SwissADME to predict absorption (LogP ~2.5), metabolism (CYP450 interactions), and toxicity (Ames test predictions) .

- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes (e.g., with GROMACS) to assess binding stability over 100-ns trajectories .

- Solubility optimization : Apply COSMO-RS models to design prodrugs (e.g., phosphate esters) for enhanced aqueous solubility .

Q. What crystallographic techniques elucidate the solid-state structure of this compound?

- Single-crystal XRD : Grow crystals via slow evaporation (e.g., ethanol/water mixtures) and analyze using Mo-Kα radiation (λ = 0.71073 Å). Data refinement with SHELXL confirms bond angles and packing motifs .

- Powder XRD : Compare experimental diffractograms with simulated patterns (Mercury software) to detect polymorphic forms .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.